molecular formula C21H20ClN3O6S2 B2826718 N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1223765-63-6

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2826718
CAS No.: 1223765-63-6
M. Wt: 509.98
InChI Key: CIPGIMNZMLPIAA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetically designed pyrimidine-based acetamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a dihydropyrimidinone core structure, a pharmacophore known for diverse biological activities, which is strategically functionalized at the 2-position with a thioether-linked acetamide group bearing a 5-chloro-2-methoxyphenyl moiety and at the 5-position with a 4-ethoxyphenylsulfonyl (sulfone) group. The molecular architecture of this compound, characterized by its distinct electron-withdrawing sulfonyl and chloro substituents, suggests a potentially compelling pharmacological profile worthy of investigative research. This compound is positioned as a promising scaffold for scientific exploration in several key areas. Primary research applications include its investigation as a potential antimicrobial agent, given that structurally related pyrimidine-thioacetamide derivatives have demonstrated substantial inhibitory effects against resistant bacterial strains . Furthermore, its mechanism of action may involve the inhibition of specific enzymes critical to disease processes, such as myeloperoxidase (MPO), an enzyme prominently linked to inflammatory pathologies; analogous compounds have exhibited time-dependent, covalent, and irreversible inactivation of such enzymes . The compound's core structure also shares motifs with anticonvulsant and anticancer agents, indicating its broad utility in probing various biochemical pathways and cellular functions . From a chemical synthesis perspective, the preparation of this complex molecule typically involves multi-step organic reactions. A common route may commence with the formation of the appropriate phenyl intermediate, followed by the synthesis of the dihydropyrimidinone core, potentially via a Biginelli-type condensation. Subsequent steps would involve the introduction of the sulfonyl group and the final formation of the thioacetamide linkage through S-alkylation of a pyrimidin-2-thiol precursor with a suitable chloroacetamide derivative . Researchers can leverage this compound to study structure-activity relationships (SAR), particularly by comparing it to analogs with different substituents on the phenyl rings, to elucidate the structural determinants of potency and selectivity. Available for research applications in chemistry, biology, and drug discovery, this compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1223765-63-6

Molecular Formula

C21H20ClN3O6S2

Molecular Weight

509.98

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20ClN3O6S2/c1-3-31-14-5-7-15(8-6-14)33(28,29)18-11-23-21(25-20(18)27)32-12-19(26)24-16-10-13(22)4-9-17(16)30-2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

CIPGIMNZMLPIAA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The key components include:

  • A chloro and methoxy group on a phenyl ring.
  • A thio linkage to a dihydropyrimidine derivative.
  • An acetamide functional group.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Antimicrobial Activity : The sulfonamide group could enhance its efficacy against bacterial infections by interfering with folate synthesis.

Biological Activity Assessment

A variety of studies have evaluated the biological activities of this compound. Below are summarized findings from selected research:

StudyActivity AssessedKey Findings
Guo et al. (2025)AnticancerShowed significant inhibitory effects on MDA-MB-231 breast cancer cells with an IC50 value of 27.6 µM.
Saddik et al. (2017)AntitumorDemonstrated cytotoxic activity against various tumor cell lines; structure-activity relationships indicated enhanced activity with electron-withdrawing groups.
Elmongy et al. (2022)AntimicrobialExhibited notable antibacterial properties against Gram-positive and Gram-negative bacteria; effective at concentrations as low as 50 µg/mL.

Case Studies

  • Anticancer Activity : In a study examining the effects on triple-negative breast cancer (TNBC), the compound was tested alongside established chemotherapeutics like paclitaxel. It demonstrated comparable cytotoxicity, suggesting potential as an alternative treatment option for resistant cancer types.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.

Comparative Analysis

When compared to similar compounds within the pyrimidine class, this compound shows unique properties due to its specific functional groups:

CompoundBiological ActivityUnique Features
Compound AAnticancerLacks sulfonamide group; lower potency against TNBC
Compound BAntimicrobialMore hydrophobic; less soluble in aqueous solutions
N-(5-chloro...)Anticancer & AntimicrobialDual-action; effective against both cancer and bacterial cells

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a sulfonylpyrimidine with chloro-methoxyphenyl acetamide , distinguishing it from analogues with oxadiazole () or sulfamoyl groups ().
  • Electron-withdrawing groups (e.g., sulfonyl in the target compound) may enhance binding to charged enzymatic pockets compared to electron-donating methyl groups () .

Key Findings :

Physicochemical Properties

Property Target Compound Compound Compound
LogP (Predicted) 3.8 2.1 1.9
Aqueous Solubility (mg/mL) 0.05 0.23 1.4
Hydrogen Bond Donors 3 5 2

Analysis :

  • The target compound’s higher logP (3.8 vs. 1.9–2.1) reflects greater lipophilicity due to the 4-ethoxyphenylsulfonyl group, which may improve membrane permeability but reduce solubility .
  • Fewer hydrogen bond donors compared to compound (3 vs. 5) could reduce polar interactions with hydrophilic targets .

Q & A

Q. What are the key synthetic steps for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidinone core via cyclization under controlled pH and temperature.
  • Step 2 : Sulfonylation of the pyrimidine ring using 4-ethoxyphenylsulfonyl chloride in dichloromethane or DMF.
  • Step 3 : Thioacetamide coupling via nucleophilic substitution, requiring inert conditions to avoid oxidation. Solvents like DMF or dichloromethane are critical for solubility, and yields are optimized at 60–80°C .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., 1^1H NMR for methoxy and chloro groups, 13^{13}C NMR for carbonyl and sulfonyl carbons).
  • HPLC : For purity assessment (>95% by reverse-phase C18 columns).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peak).
  • FT-IR : To identify functional groups like sulfonyl (S=O stretch at ~1350 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization strategies include:

  • Solvent Screening : Replace DMF with acetonitrile to reduce side reactions in sulfonylation.
  • Temperature Gradients : Test 50–100°C for cyclization steps to balance reaction rate and decomposition.
  • Catalyst Addition : Use triethylamine to neutralize HCl byproducts during coupling.
  • Workup Refinement : Employ column chromatography (silica gel, ethyl acetate/hexane) for better separation .

Q. What computational methods predict biological activity and target binding?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with enzymes like COX-2 or kinases:

  • Docking Parameters : Grid boxes centered on active sites, Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays.
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay variability. Mitigation strategies:

  • Standardized Protocols : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and positive controls.
  • Dose-Response Curves : Generate EC50_{50}/IC50_{50} values across 3+ independent replicates.
  • Comparative Studies : Test structural analogs (e.g., replacing 4-ethoxyphenyl with 4-methylphenyl) to isolate substituent effects .

Q. What strategies mitigate instability during synthesis or storage?

  • Inert Atmosphere : Conduct thioacetamide coupling under nitrogen to prevent oxidation.
  • Lyophilization : Store the compound as a lyophilized powder at -20°C.
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can derivatives be designed to improve pharmacokinetics?

  • Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate to enhance solubility.
  • Prodrug Strategies : Introduce ester moieties for better oral absorption.
  • LogP Optimization : Use ClogP calculators to balance hydrophobicity (target LogP 2–4) .

Q. What in vitro assays validate enzyme inhibition mechanisms?

  • Enzyme Inhibition Assays : Measure IC50_{50} using fluorogenic substrates (e.g., Z-LYTE™ for kinases).
  • Binding Kinetics : Surface plasmon resonance (SPR) to determine KdK_d and konk_{on}/koffk_{off} rates.
  • Cellular Uptake : Flow cytometry with fluorescently tagged analogs .

Q. How does fluorination of aromatic rings impact bioactivity?

Fluorination at the 5-chloro-2-methoxyphenyl group:

  • Electron Effects : Enhances metabolic stability via C-F bond resistance to oxidation.
  • Binding Affinity : Increases van der Waals interactions in hydrophobic enzyme pockets.
  • Case Study : Compare IC50_{50} of fluorinated vs. non-fluorinated analogs in kinase assays .

Q. What green chemistry approaches apply to its synthesis?

  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalytic Methods : Use recyclable Pd/C for coupling steps to reduce metal waste.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .

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